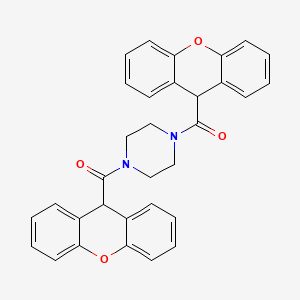![molecular formula C24H16ClN3O4S B11595373 (E)-2-Benzenesulfonyl-3-[2-(4-chloro-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-acrylonitrile](/img/structure/B11595373.png)
(E)-2-Benzenesulfonyl-3-[2-(4-chloro-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-ベンゼンスルホニル-3-[2-(4-クロロフェノキシ)-9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]-アクリロニトリルは、さまざまな官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(E)-2-ベンゼンスルホニル-3-[2-(4-クロロフェノキシ)-9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]-アクリロニトリルの合成は、一般的に容易に入手可能な出発物質から始めて、複数段階にわたります。重要なステップには、ピリド[1,2-a]ピリミジンコアの形成、ベンゼンスルホニル基の導入、アクリロニトリル部分の形成が含まれます。各ステップには、適切な溶媒、触媒、温度制御などの特定の反応条件が必要です。
工業的製造方法
この化合物の工業的製造は、スケーラビリティ、収率、コスト効率のために合成経路を最適化する必要があります。これには、連続フローリアクター、自動合成プラットフォーム、高度な精製技術を使用して、最終製品の純度と一貫性を確保することが含まれます。
化学反応の分析
反応の種類
(E)-2-ベンゼンスルホニル-3-[2-(4-クロロフェノキシ)-9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]-アクリロニトリルは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応するスルホキシドまたはスルホンを形成します。
還元: 還元反応は、分子内のニトリル基またはその他の還元可能な官能基を標的にすることができます。
置換: この化合物の芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
これらの反応で用いられる一般的な試薬には、酸化には過酸化水素やm-クロロ過安息香酸などの酸化剤、還元には水素化リチウムアルミニウムなどの還元剤、置換反応にはさまざまな求電子剤や求核剤が含まれます。温度、溶媒、pHなどの反応条件は、所望の変換を実現するために慎重に制御する必要があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、スルホニル基の酸化によりスルホキシドまたはスルホンが生成されるのに対し、ニトリル基の還元により第一級アミンが生成されます。
科学研究への応用
(E)-2-ベンゼンスルホニル-3-[2-(4-クロロフェノキシ)-9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]-アクリロニトリルは、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、またはさまざまな有機変換における試薬として使用できます。
生物学: この化合物は、特定の生物学的経路を研究するための生化学的プローブとして、または結合研究のためのリガンドとして可能性があります。
医学: そのユニークな構造により、抗がん剤や抗菌作用などの治療用途を探求できる生物学的活性を示す可能性があります。
産業: この化合物は、新素材の開発や、他の貴重な化合物の合成における中間体として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it could be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, it might be investigated as a potential drug candidate for various diseases, depending on its biological activity profile.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(E)-2-ベンゼンスルホニル-3-[2-(4-クロロフェノキシ)-9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]-アクリロニトリルの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素や受容体に結合して、その活性を調節し、下流の影響をもたらす可能性があります。関与する正確な分子標的と経路は、特定の生物学的コンテキストに依存し、詳細な生化学的調査によって解明する必要があります。
類似の化合物との比較
類似の化合物
(E)-2-ベンゼンスルホニル-3-[2-(4-クロロフェノキシ)-9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]-アクリロニトリルに類似する化合物には、次のものがあります。
- 酢酸エチル
- アセチルアセトン
- ジケテン
独自性
(E)-2-ベンゼンスルホニル-3-[2-(4-クロロフェノキシ)-9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]-アクリロニトリルをこれらの類似の化合物から際立たせているのは、官能基のユニークな組み合わせとその多様な用途の可能性です。ピリド[1,2-a]ピリミジンコアとベンゼンスルホニル基とアクリロニトリル基の存在は、さらなる化学修飾と生物学的活性の探求のための汎用性の高い足場を提供します。
類似化合物との比較
Similar Compounds
- (2E)-2-(BENZENESULFONYL)-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
- (2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the chlorophenoxy group might enhance its lipophilicity, while the benzenesulfonyl group could increase its solubility in organic solvents.
特性
分子式 |
C24H16ClN3O4S |
|---|---|
分子量 |
477.9 g/mol |
IUPAC名 |
(E)-2-(benzenesulfonyl)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H16ClN3O4S/c1-16-6-5-13-28-22(16)27-23(32-18-11-9-17(25)10-12-18)21(24(28)29)14-20(15-26)33(30,31)19-7-3-2-4-8-19/h2-14H,1H3/b20-14+ |
InChIキー |
FHUSGEPSRGPTIY-XSFVSMFZSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11595290.png)

![N'-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11595310.png)
![(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11595322.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11595328.png)


![(5Z)-2-(2-bromophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595346.png)
![2-[(4E)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11595351.png)


![(5Z)-5-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595360.png)
![allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595364.png)
![4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11595372.png)
